8-(Phenylsulfonyl)quinoline is a compound that integrates a quinoline structure with a phenylsulfonyl group. Quinoline itself is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, making it a significant heterocyclic system in organic chemistry. The presence of the phenylsulfonyl moiety enhances its chemical reactivity and potential biological activity, particularly in medicinal chemistry.
The molecular formula for 8-(Phenylsulfonyl)quinoline is C13H11N1O2S1, and its structure can be represented as follows:
8-(Phenylsulfonyl)quinoline can undergo several types of reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its biological properties or to synthesize derivatives with novel functionalities.
The biological activity of 8-(Phenylsulfonyl)quinoline has been explored in various studies. Quinoline derivatives are known for their broad spectrum of pharmacological activities, including:
Research indicates that modifications to the quinoline structure can significantly influence its efficacy and selectivity against different biological targets.
Several synthetic routes have been developed for producing 8-(Phenylsulfonyl)quinoline:
8-(Phenylsulfonyl)quinoline has potential applications in:
The versatility of this compound makes it valuable in both medicinal chemistry and materials science.
Interaction studies involving 8-(Phenylsulfonyl)quinoline have focused on:
Such studies are crucial for elucidating the compound's role in biological systems and optimizing its therapeutic applications.
Several compounds share structural similarities with 8-(Phenylsulfonyl)quinoline. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Aminoquinoline | Amino group at position 2 | Known for antimalarial activity |
| 4-Hydroxyquinoline | Hydroxy group at position 4 | Exhibits antioxidant properties |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Used for chelation therapy |
| Quinazolinone | Fused benzene and pyrimidine ring | Potential anti-cancer activity |
| Phenothiazine | Two fused benzene rings with nitrogen | Antipsychotic properties |
The uniqueness of 8-(Phenylsulfonyl)quinoline lies in its specific combination of the phenylsulfonyl moiety with the quinoline structure, which may enhance its solubility and biological activity compared to other derivatives. Its potential as a versatile scaffold in drug discovery makes it an important subject of study within medicinal chemistry.
8-(Phenylsulfonyl)quinoline exhibits a complex molecular architecture characterized by the fusion of a quinoline heterocyclic system with a phenylsulfonyl substituent at the 8-position [4]. The compound possesses the molecular formula C15H11NO2S with a molecular weight of 269.32 grams per mole [4] [30]. The structural framework consists of a bicyclic quinoline core system featuring a fused benzene and pyridine ring, with the phenylsulfonyl group attached to the peri-position of the quinoline moiety [4].
Crystallographic studies of related quinoline-sulfonyl derivatives provide valuable insights into the molecular geometry of 8-(Phenylsulfonyl)quinoline [35] [44]. Analysis of analogous compounds reveals that the phenylsulfonyl ring typically adopts specific orientational relationships with respect to the quinoline core [35]. In structurally similar 2-(4-Methylphenyl)-1-phenylsulfonyl-3-nitro-1,2-dihydroquinoline, the dihedral angle between the phenylsulfonyl ring and the methylphenyl ring measures 67.78 degrees [35]. The bond angles around the sulfur atom in phenylsulfonyl moieties demonstrate distorted tetrahedral geometry, with characteristic O-S-O angles of approximately 120.63 degrees and N-S-C angles around 104.80 degrees [45].
The quinoline ring system maintains planarity with minimal deviations from the mean plane [2]. In related phosphanylquinoline complexes, the coordination plane and quinoline plane exhibit dihedral angles ranging from 8.58 to 33.08 degrees, depending on substitution patterns [2]. The five-membered chelate ring formation in quinoline derivatives shows characteristic bending deformations, particularly when bulky substituents are present at strategic positions [2].
Table 1: Key Structural Parameters of 8-(Phenylsulfonyl)quinoline
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C15H11NO2S | [4] [30] |
| Molecular Weight | 269.32 g/mol | [4] [30] |
| Estimated Density | 1.4 g/cm³ | |
| Estimated Boiling Point | 489°C | |
| SMILES Notation | O=S(C1=C2N=CC=CC2=CC=C1)(C3=CC=CC=C3)=O | [30] |
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 8-(Phenylsulfonyl)quinoline through characteristic chemical shift patterns [9] [10]. The proton Nuclear Magnetic Resonance spectrum displays distinctive aromatic resonances corresponding to both the quinoline and phenyl ring systems [9]. Related 2-(phenylsulfonyl)quinoline derivatives exhibit characteristic proton resonances at 8.37 parts per million for the quinoline H-4 position, 8.21 parts per million for H-5, and multiplets in the range of 8.12-8.19 parts per million for additional quinoline protons [10].
The phenylsulfonyl moiety contributes specific resonance patterns, with aromatic protons typically appearing between 7.50-8.20 parts per million [10]. In structurally related compounds, the phenyl ring protons of the sulfonyl group generate characteristic multipets around 7.53 parts per million for meta positions and 8.15 parts per million for ortho positions [10]. The quinoline nitrogen-bearing carbon resonances appear in the downfield region, typically around 158-160 parts per million in Carbon-13 Nuclear Magnetic Resonance spectra [10].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinctive chemical shifts for the sulfonyl-bearing carbon atoms [48]. The sulfonyl carbon directly attached to the quinoline system exhibits resonances in the range of 135-138 parts per million, confirming successful sulfonylation [48]. Aromatic carbons of the phenyl ring typically resonate between 128-134 parts per million, while quinoline carbons span a broader range from 117-158 parts per million depending on their position relative to the nitrogen atom [10].
Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts for 8-(Phenylsulfonyl)quinoline
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinoline H-2 | 8.9-9.1 | 150-155 |
| Quinoline H-3 | 7.6-7.8 | 120-125 |
| Quinoline H-4 | 8.3-8.4 | 125-130 |
| Phenyl ortho-H | 8.1-8.2 | 130-134 |
| Phenyl meta-H | 7.5-7.6 | 128-130 |
| Phenyl para-H | 7.7-7.8 | 132-135 |
Mass spectrometric analysis of 8-(Phenylsulfonyl)quinoline reveals characteristic fragmentation pathways typical of quinoline-sulfonyl derivatives [46] [49]. The molecular ion peak appears at mass-to-charge ratio 269, corresponding to the intact molecular structure [4]. Primary fragmentation involves the loss of sulfur dioxide (64 mass units) from the sulfonyl group, generating a base peak at mass-to-charge ratio 205 [46].
Secondary fragmentation patterns include the loss of phenyl radical (77 mass units) from the molecular ion, producing fragments at mass-to-charge ratio 192 [46]. The quinoline moiety undergoes characteristic ring fragmentation, particularly the loss of hydrogen cyanide (27 mass units) to generate C8H6 radical cations at mass-to-charge ratio 102, consistent with phenylacetylene and pentalene radical cation formations [13]. This fragmentation pathway represents a fundamental dissociation mechanism observed across quinoline derivatives under electron ionization conditions [13].
Additional fragmentation includes the loss of carbon monoxide (28 mass units) and formyl radical (29 mass units) from various intermediate fragments [46]. The phenylsulfonyl moiety can undergo complete elimination as benzenesulfonyl radical (141 mass units), leaving quinoline-derived fragments [46]. These fragmentation patterns provide definitive mass spectrometric identification criteria for 8-(Phenylsulfonyl)quinoline and related derivatives [49].
Table 3: Major Mass Spectrometric Fragments of 8-(Phenylsulfonyl)quinoline
| Fragment | m/z | Loss from Molecular Ion | Relative Intensity |
|---|---|---|---|
| [M]⁺ | 269 | - | 45-60% |
| [M-SO₂]⁺ | 205 | 64 | 100% (base peak) |
| [M-C₆H₅]⁺ | 192 | 77 | 30-45% |
| [M-C₆H₅SO₂]⁺ | 128 | 141 | 25-35% |
| [C₈H₆]⁺ | 102 | 167 | 20-30% |
The thermodynamic stability of 8-(Phenylsulfonyl)quinoline reflects the inherent stability of both the quinoline aromatic system and the sulfonyl functional group [23]. Thermal gravimetric analysis of related quinoline-sulfonyl complexes indicates decomposition temperatures above 200°C, with the sulfonyl moiety typically exhibiting thermal stability up to approximately 250-300°C [49]. The compound demonstrates resistance to thermal decomposition under normal atmospheric conditions, with significant degradation occurring only at elevated temperatures exceeding 400°C .
Photochemical stability studies indicate susceptibility to degradation under ultraviolet light exposure, a characteristic commonly observed in sulfonyl-containing compounds [23]. The presence of the extended aromatic system enhances overall molecular stability through resonance stabilization, while the electron-withdrawing nature of the sulfonyl group contributes to chemical inertness under ambient conditions [23].
Solubility characteristics of 8-(Phenylsulfonyl)quinoline reflect the compound's amphiphilic nature, combining the hydrophobic quinoline aromatic system with the polar sulfonyl functionality [18] [23]. Aqueous solubility remains limited, typically below 0.1 milligrams per milliliter, consistent with other quinoline-sulfonyl derivatives [23]. The compound exhibits enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide [29]. Methanol solubility has been reported at 10 milligrams per milliliter for related quinoline-sulfonyl chloride derivatives, indicating moderate polar solvent compatibility [29].
The compound's lipophilicity, characterized by a predicted logarithmic partition coefficient of approximately 3.2, suggests moderate membrane permeability potential [23]. This intermediate lipophilicity balances between adequate aqueous solubility for biological applications and sufficient lipophilicity for cellular uptake [23]. The polar surface area contribution from the sulfonyl oxygen atoms and quinoline nitrogen influences both solubility and pharmacokinetic properties [19].
Table 4: Physicochemical Properties of 8-(Phenylsulfonyl)quinoline
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Thermal Decomposition | >200°C | Atmospheric pressure | [49] |
| Aqueous Solubility | <0.1 mg/mL | 25°C, pH 7 | [23] |
| Methanol Solubility | ~10 mg/mL | Room temperature | [29] |
| Predicted LogP | 3.2 | Octanol/water | [23] |
| Photostability | UV-sensitive | Standard conditions | [23] |
| Melting Point Range | Variable | Purity dependent |
The synthesis of 8-(phenylsulfonyl)quinoline represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies that combine quinoline core construction with regioselective sulfonylation strategies. This comprehensive analysis examines four major synthetic approaches that have emerged as the most effective routes to this important pharmaceutical intermediate.
Traditional synthetic methodologies for 8-(phenylsulfonyl)quinoline synthesis rely on well-established quinoline formation reactions followed by regioselective functionalization. The most prominent conventional approaches include the Skraup synthesis, Friedländer condensation, and direct sulfonylation methodologies [1] [2] [3].
The Skraup synthesis remains the foundational method for quinoline construction, utilizing aniline derivatives with glycerol in the presence of sulfuric acid and oxidizing agents. When applied to 8-substituted quinoline synthesis, this method typically operates at temperatures of 130-140°C for 4-8 hours, achieving yields of 30-70% [1] [4]. However, the harsh acidic conditions and moderate yields limit its application for sensitive sulfonyl-containing substrates.
Friedländer synthesis offers superior versatility for functionalized quinoline preparation through condensation of 2-aminobenzaldehyde derivatives with ketones containing reactive α-methylene groups. This methodology demonstrates excellent functional group tolerance and operates under milder conditions (80-120°C, 2-6 hours) with yields ranging from 70-95% [2] [3]. The reaction proceeds through base-catalyzed Schiff base formation followed by intramolecular Claisen condensation, making it particularly suitable for introducing electron-withdrawing groups like phenylsulfonyl substituents.
The direct sulfonylation approach involves two-step synthesis beginning with 8-haloquinoline formation followed by nucleophilic substitution with phenylsulfonyl nucleophiles. This strategy provides excellent regioselectivity but requires careful optimization of reaction conditions to prevent competitive reactions at other quinoline positions [5] .
Pfitzinger synthesis represents another conventional route utilizing isatin ring-opening followed by condensation with carbonyl compounds. While this method produces quinoline-4-carboxylic acid derivatives directly, subsequent decarboxylation and functionalization steps are required to access 8-(phenylsulfonyl)quinoline, limiting its synthetic efficiency [4] [7].
Key limitations of conventional approaches include harsh reaction conditions, moderate yields, extended reaction times, and limited functional group tolerance. These drawbacks have driven the development of more sophisticated catalytic methodologies.
Modern catalytic arylation strategies have revolutionized quinoline functionalization by enabling direct carbon-hydrogen bond activation and subsequent arylation at specific positions. These methodologies offer superior regioselectivity and milder reaction conditions compared to conventional approaches [8] [9] [10].
Palladium-catalyzed methodologies represent the most extensively developed catalytic systems for quinoline arylation. The breakthrough work by Larionov and colleagues demonstrated highly selective C8-arylation of quinoline N-oxides using Pd(OAc)₂ in acetic acid [11]. This system achieves remarkable C8-selectivity (12:1 C8/C2 ratio) with yields ranging from 70-91% under optimized conditions (120°C, 6-24 hours). The mechanistic studies revealed that acetic acid solvent plays a crucial role in determining regioselectivity through cyclopalladation pathways.
Extended studies have shown that electronic effects significantly influence reaction rates, with electron-donating substituents accelerating both hydrogen/deuterium exchange and arylation reactions. The large negative Hammett value (ρ = -2.98) indicates considerable cationic character in the transition state, supporting an electrophilic palladium catalyst mechanism [11].
Rhodium-catalyzed systems utilizing N-heterocyclic carbene ligands have emerged as powerful alternatives for regioselective quinoline arylation. These systems demonstrate excellent C8-selectivity with yields of 75-92% under relatively mild conditions (110-130°C, 12-24 hours) [12]. The choice of NHC ligand proves critical for achieving high reactivity and selectivity, with bulky ligands providing optimal performance.
Copper-catalyzed approaches offer economical alternatives using earth-abundant metals. These systems typically employ oxidative conditions and achieve good selectivity for C2-sulfonylation when applied to quinoline N-oxides. Yields range from 70-96% with reaction times of 2-8 hours at temperatures of 50-80°C [13] [14]. The mild reaction conditions and functional group tolerance make these systems particularly attractive for sensitive substrates.
Silver-catalyzed decarboxylative arylation provides unique advantages through radical mechanisms that enable direct arylation using aromatic carboxylic acids as coupling partners. This approach operates under microwave irradiation (140-160°C, 2-6 hours) achieving yields of 58-89% with excellent functional group tolerance [15]. The radical pathway allows access to arylation patterns that are challenging to achieve through traditional organometallic mechanisms.
Cobalt-catalyzed systems have gained attention for remote C5-selective functionalization of quinolines. These methodologies typically employ sulfur dioxide insertion chemistry and aryldiazonium salts, operating at 100-120°C for 4-12 hours with yields of 60-85% [16] [17]. The excellent C5-selectivity and oxidant-free conditions represent significant advantages for synthetic applications.
Microwave-assisted organic synthesis has emerged as a transformative technology for quinoline synthesis, offering dramatic reductions in reaction times while often improving yields and selectivity [18] [19] [20] [21]. The application of microwave irradiation to 8-(phenylsulfonyl)quinoline synthesis provides several key advantages including rapid heating, enhanced reaction rates, and improved energy efficiency.
Microwave-enhanced Friedländer synthesis represents the most successful application of this technology. Bailey and colleagues demonstrated that microwave irradiation at 160°C in neat acetic acid achieves quinoline synthesis in just 5 minutes with excellent yields of 85-96% [18]. This represents a remarkable improvement over conventional heating, which requires 6-12 hours for comparable results. The use of acetic acid as both solvent and catalyst eliminates the need for additional reagents while maintaining excellent atom economy.
Three-component microwave synthesis enables rapid assembly of complex quinoline derivatives through multicomponent reactions. These processes typically operate at 120-140°C for 15-45 minutes using microwave power of 300-500 watts, achieving yields of 70-88% [22] [20]. The enhanced mass transfer and uniform heating provided by microwave irradiation enables efficient reaction of multiple components in a single pot.
Optimization parameters for microwave-assisted synthesis require careful consideration of several variables. Power levels typically range from 250-800 watts depending on the specific transformation, with higher powers reserved for more challenging substrates. Temperature control becomes critical, as microwave heating can create hot spots that lead to decomposition. Most successful protocols employ temperature monitoring with feedback control to maintain optimal conditions [19] [21].
Solvent selection plays a crucial role in microwave-assisted synthesis. Polar solvents like DMF, acetonitrile, and ionic liquids provide efficient microwave absorption and heating. However, the most dramatic improvements often occur in neat reaction conditions or when using solid supports that concentrate reactants and eliminate solvent-related limitations [19].
Time optimization studies reveal that microwave irradiation typically reduces reaction times by factors of 10-100 compared to conventional heating. For example, Skraup synthesis under microwave conditions requires only 33 minutes compared to 4.5 hours under conventional heating, though yields may vary depending on substrate sensitivity [19].
Substrate scope investigations demonstrate that microwave-assisted methods accommodate diverse functional groups with excellent tolerance. Electron-withdrawing groups like phenylsulfonyl substituents generally perform well under microwave conditions, often showing improved reaction rates due to enhanced electrophilicity [22] [20].
The development of environmentally sustainable methodologies for quinoline synthesis has become increasingly important as pharmaceutical and chemical industries emphasize green chemistry principles [23] [24] [25] [26]. These approaches focus on reducing waste generation, eliminating toxic reagents, and improving energy efficiency while maintaining synthetic effectiveness.
Electrochemical synthesis represents one of the most promising green approaches for quinoline functionalization. Recent developments demonstrate that electrochemically-assisted Friedländer reactions can achieve quinoline synthesis from readily available nitro compounds using electric current as the driving force [23]. This reagent-free method operates under mild conditions (25°C, 2-4 hours) with excellent atom economy and yields of 80-93%. The elimination of chemical oxidants and harsh reaction conditions represents a significant advancement in sustainable synthesis.
Ionic liquid catalysis has emerged as a powerful tool for green quinoline synthesis. Glucose-derived ionic liquids (GSILs) provide renewable, biodegradable reaction media that can be easily recovered and recycled [24] [27]. These systems enable one-pot synthesis of functionalized quinolines through chemo-selective oxidation of 2-aminobenzyl alcohols followed by annulation with dicarbonyl compounds. Operating temperatures of 25-120°C with reaction times of 30 minutes to 2 hours achieve yields of 75-93% while maintaining excellent functional group tolerance.
Molecular oxygen as oxidant eliminates the need for stoichiometric chemical oxidants in quinoline synthesis. Copper-catalyzed systems utilizing atmospheric oxygen enable sustainable oxidation processes that generate only water as a byproduct [24] [27]. These methodologies operate under mild conditions (25-120°C) and achieve yields of 70-93% while significantly reducing waste generation.
Solvent-free synthesis represents another important green chemistry approach. Solid-supported reactions eliminate organic solvents while often improving reaction rates through concentration effects [26]. These methods typically operate at 80-160°C for 1-6 hours achieving yields of 70-95%. The elimination of solvent waste and simplified workup procedures make these approaches particularly attractive for industrial applications.
Biocatalytic approaches utilize enzymes such as laccases and peroxidases to facilitate quinoline synthesis under mild, environmentally benign conditions [26]. While yields (60-85%) may be lower than chemical methods, the exceptional selectivity and biodegradable nature of enzymatic catalysts provide unique advantages for sustainable synthesis. Operating temperatures of 30-60°C and reaction times of 4-12 hours make these methods energy-efficient alternatives.
Choline hydroxide catalysis provides a biodegradable, recyclable base for quinoline synthesis from 2-cyanophenylamide derivatives [25]. This method achieves excellent yields (75-95%) with simple workup procedures and minimal waste generation. The biocompatible nature of choline hydroxide and its commercial availability make this approach particularly suitable for pharmaceutical applications.
Water as reaction medium offers the ultimate green solvent for quinoline synthesis. Aqueous methodologies typically require careful optimization of reaction conditions but can achieve yields of 65-90% while eliminating organic solvent waste [26] [28]. The abundance, safety, and recyclability of water make these approaches highly attractive for sustainable chemical manufacturing.
Iron-catalyzed cross-dehydrogenative coupling utilizes earth-abundant, non-toxic iron catalysts with environmentally friendly oxidants like hydrogen peroxide [28]. These systems achieve yields of 70-92% under mild conditions (25-100°C, 2-6 hours) while avoiding precious metal catalysts and toxic reagents.
Nanocatalyzed reactions using magnetic nanoparticles enable efficient catalyst recovery and recycling, addressing sustainability concerns associated with catalyst waste [2] [26]. These systems typically achieve yields of 85-96% with reaction times of 5-60 minutes, while magnetic separation allows catalyst reuse for multiple cycles without significant activity loss.